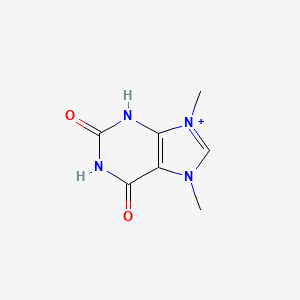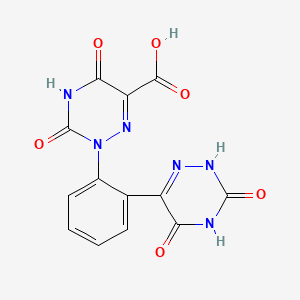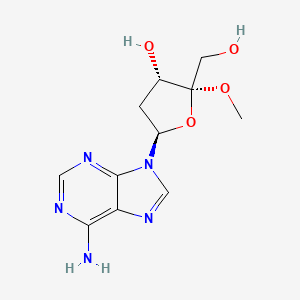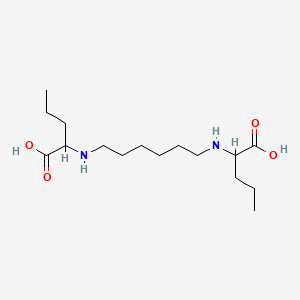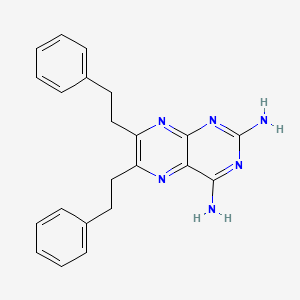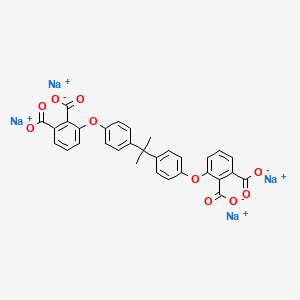
1,2-Benzenedicarboxylic acid, 3,3'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenedicarboxylic acid core and phenyleneoxy groups linked by a methylethylidene bridge. The tetrasodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt typically involves the reaction of 1,2-benzenedicarboxylic acid with bisphenol A in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyleneoxy derivatives.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt involves its interaction with specific molecular targets. The phenyleneoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, polymer with 1,3-diisocyanatomethylbenzene
- 1,4-Benzenedicarboxylic acid polymer with 1,2-ethanediol
Uniqueness
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt stands out due to its unique methylethylidene bridge and tetrasodium salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Propriétés
Numéro CAS |
72066-81-0 |
|---|---|
Formule moléculaire |
C31H20Na4O10 |
Poids moléculaire |
644.4 g/mol |
Nom IUPAC |
tetrasodium;3-[4-[2-[4-(2,3-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
Clé InChI |
FTXRWORPWZUFCS-UHFFFAOYSA-J |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



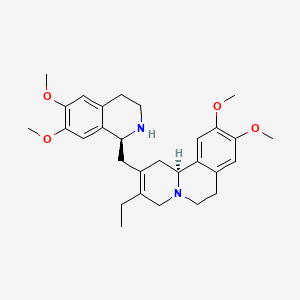


![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
